4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester
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Overview
Description
4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloro group at the 4th position, a hydroxy group at the 3rd position, and a carboxylic acid methyl ester group at the 6th position. Indazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction proceeds through the formation of an imine intermediate, followed by cyclization under basic conditions with a catalytic amount of copper(I) iodide (CuI). The highest yields are achieved using tetrazole-1-acetic acid as a ligand .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-6-indazolecarboxylic acid methyl ester.
Reduction: Formation of 4-chloro-3-hydroxy-6-indazolecarbinol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the indazole scaffold .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid methyl ester
- 4-Chloro-3-hydroxy-1H-indazole
- 3-Hydroxy-6-indazolecarboxylic acid methyl ester
Uniqueness
4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester is unique due to the specific substitution pattern on the indazole ring. The presence of the chloro and hydroxy groups, along with the carboxylic acid methyl ester, imparts distinct chemical and biological properties compared to other indazole derivatives .
Properties
Molecular Formula |
C9H7ClN2O3 |
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Molecular Weight |
226.61 g/mol |
IUPAC Name |
methyl 4-chloro-3-oxo-2,3a-dihydroindazole-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-9(14)4-2-5(10)7-6(3-4)11-12-8(7)13/h2-3,7H,1H3,(H,12,13) |
InChI Key |
OWCBZTYUZNQNMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=O)C2C(=C1)Cl |
Origin of Product |
United States |
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